molecular formula C3Cl2LiNO2S2 B2823917 Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate CAS No. 2580240-70-4

Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate

Cat. No. B2823917
CAS RN: 2580240-70-4
M. Wt: 224
InChI Key: GEFIMQFQBODROX-UHFFFAOYSA-M
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Description

“Lithium;2,5-dichloro-1,3-thiazole-4-sulfinate” is a chemical compound that contains lithium, a metal, and a 2,5-dichloro-1,3-thiazole-4-sulfinate group . The compound is a salt, with lithium serving as the cation .


Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Sulfonamides

A mild and general method for synthesizing sulfonamides involves the reaction of methyl sulfinates with lithium amides, followed by oxidation. This process yields a variety of sulfonamides without requiring hazardous reagents, impacting the synthesis of pharmaceuticals and agrochemicals (Ruano, Parra, Yuste, & Mastranzo, 2008).

Lithium–Sulfur Batteries

Improvements in lithium–sulfur (Li–S) battery performance have been achieved by using mixed imidazolium and lithium salts, enhancing discharge capacity and cycle life. Such advancements are crucial for developing more efficient energy storage systems (Kim, Jung, & Park, 2005).

Electrocatalysis for Energy Storage

Transition Metal Dichalcogenide (TMD) layers have been shown to stabilize polysulfide shuttles in Li-S batteries, promoting energy density and cycle stability. This research highlights the role of TMDs in enhancing Li-S battery technology (Babu, Masurkar, Al Salem, & Arava, 2017).

Metallation and Bromine to Lithium Exchange

Studies on polyhalogenothiazoles have led to efficient bromine to lithium exchange reactions, useful for creating various thiazole derivatives. Such chemical transformations are valuable for medicinal chemistry and material science applications (Athmani, Bruce, & Iddon, 1992).

properties

IUPAC Name

lithium;2,5-dichloro-1,3-thiazole-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2NO2S2.Li/c4-1-2(10(7)8)6-3(5)9-1;/h(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIMQFQBODROX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1(=C(SC(=N1)Cl)Cl)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2LiNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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